4-Fluoro-2-phenylpyrimidine
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Overview
Description
4-Fluoro-2-phenylpyrimidine is a fluorinated pyrimidine derivative. Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-2-phenylpyrimidine typically involves the reaction of 2-phenylpyrimidine with a fluorinating agent. One common method is the Balz-Schiemann reaction, where the diazonium salt of 2-phenylpyrimidine is treated with fluoroboric acid to yield the desired fluorinated product .
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reagents and conditions required for the Balz-Schiemann reaction. The process must be carefully controlled to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-2-phenylpyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its electronic properties and reactivity.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the fluorine atom .
Scientific Research Applications
4-Fluoro-2-phenylpyrimidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials and agrochemicals
Mechanism of Action
The mechanism of action of 4-Fluoro-2-phenylpyrimidine involves its interaction with specific molecular targets. The fluorine atom’s high electronegativity and the compound’s aromatic structure allow it to bind to enzymes and receptors, potentially inhibiting their activity. This interaction can disrupt biological pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
5-Fluorouracil: A widely used fluorinated pyrimidine in cancer treatment.
4-Fluoropyridine: Another fluorinated heterocycle with similar chemical properties.
2-Fluoropyrimidine: A structural isomer with different reactivity and applications
Uniqueness
4-Fluoro-2-phenylpyrimidine is unique due to the presence of both a phenyl group and a fluorine atom on the pyrimidine ring. This combination enhances its chemical stability and biological activity, making it a valuable compound for various applications .
Properties
CAS No. |
51421-91-1 |
---|---|
Molecular Formula |
C10H7FN2 |
Molecular Weight |
174.17 g/mol |
IUPAC Name |
4-fluoro-2-phenylpyrimidine |
InChI |
InChI=1S/C10H7FN2/c11-9-6-7-12-10(13-9)8-4-2-1-3-5-8/h1-7H |
InChI Key |
QOQLRJAGMWSOPK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC=CC(=N2)F |
Origin of Product |
United States |
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